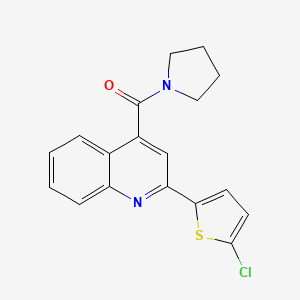
5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide: is an organic compound with the molecular formula C12H18BrNO2S It is a derivative of benzenesulfonamide, where the benzene ring is substituted with bromine, diethylamino, and dimethyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide typically involves the following steps:
Bromination: The starting material, 2,4-dimethylbenzenesulfonamide, is brominated using bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron or aluminum chloride.
N,N-Diethylation: The brominated intermediate is then subjected to N,N-diethylation using diethylamine in the presence of a base such as sodium hydride or potassium carbonate.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity, often involving continuous flow reactors and automated systems to ensure consistent quality.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in 5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide can undergo nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium methoxide, potassium thiolate, or primary amines in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products:
Substitution Products: Depending on the nucleophile used, products like 5-amino-N,N-diethyl-2,4-dimethylbenzenesulfonamide or 5-thio-N,N-diethyl-2,4-dimethylbenzenesulfonamide can be formed.
Oxidation Products: Oxidation can lead to the formation of sulfonic acids or sulfonyl chlorides.
Reduction Products: Reduction can yield amines or alcohols.
Scientific Research Applications
Chemistry:
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.
Reagent in Reactions: Acts as a reagent in various organic transformations.
Biology and Medicine:
Pharmaceutical Research: Investigated for its potential as a pharmacophore in drug design and development.
Biological Studies: Used in studies to understand its interaction with biological targets.
Industry:
Chemical Manufacturing: Employed in the production of specialty chemicals and materials.
Catalysis: Explored as a catalyst or catalyst precursor in industrial processes.
Mechanism of Action
The mechanism of action of 5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide involves its interaction with specific molecular targets. The bromine and sulfonamide groups play a crucial role in binding to enzymes or receptors, modulating their activity. The diethylamino group enhances the compound’s lipophilicity, facilitating its passage through biological membranes.
Comparison with Similar Compounds
- 5-bromo-N,N-diethyl-2-methylbenzamide
- 4-bromo-N,N-dimethylaniline
Comparison:
- Structural Differences: While 5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide has both bromine and sulfonamide groups, similar compounds may lack one of these functional groups, affecting their reactivity and applications.
- Reactivity: The presence of the sulfonamide group in this compound makes it more reactive in certain substitution reactions compared to its analogs.
- Applications: The unique combination of functional groups in this compound broadens its range of applications in chemical synthesis and pharmaceutical research.
Properties
IUPAC Name |
5-bromo-N,N-diethyl-2,4-dimethylbenzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H18BrNO2S/c1-5-14(6-2)17(15,16)12-8-11(13)9(3)7-10(12)4/h7-8H,5-6H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CQWNLVGPMSMOAJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC)S(=O)(=O)C1=CC(=C(C=C1C)C)Br |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18BrNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-(1-azepanyl)-1-methyl[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B5887693.png)
![2-(2,4-dichlorophenoxy)-N-[2-(hydroxymethyl)phenyl]acetamide](/img/structure/B5887699.png)
![N'-[(3,3-dimethylbutanoyl)oxy]pyridine-3-carboximidamide](/img/structure/B5887702.png)
![N-[3-(acetylamino)phenyl]-4-phenylbutanamide](/img/structure/B5887703.png)



![N'-{[(2-bromo-4-ethylphenoxy)acetyl]oxy}-3-nitrobenzenecarboximidamide](/img/structure/B5887744.png)
METHYL ACETATE](/img/structure/B5887748.png)

![N-cyclopentyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5887755.png)

sulfamoyl}phenyl)acetamide](/img/structure/B5887771.png)
![1-[3-(3-CHLORO-2-METHYLANILINO)-3-OXOPROPYL]-4-PIPERIDINECARBOXAMIDE](/img/structure/B5887775.png)
